REACTION_CXSMILES
|
CO.[C:3]([OH:11])(=[O:10])[C:4]([CH2:6][C:7]([OH:9])=[O:8])=[CH2:5].C(N(CC)CC)C.Cl([O-])(=O)(=O)=O>[H][H].C1CCCCC=CC=1.[Rh]>[CH3:5][CH:4]([CH2:6][C:7]([OH:9])=[O:8])[C:3]([OH:11])=[O:10] |f:5.6|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.301 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-]
|
Name
|
rhodium cyclooctadiene
|
Quantity
|
8.8 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=CCCCC1.[Rh]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added 20 ml of an aqueous solution of 1N-NaOH
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble matter
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
From the ethereal extract
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO.[C:3]([OH:11])(=[O:10])[C:4]([CH2:6][C:7]([OH:9])=[O:8])=[CH2:5].C(N(CC)CC)C.Cl([O-])(=O)(=O)=O>[H][H].C1CCCCC=CC=1.[Rh]>[CH3:5][CH:4]([CH2:6][C:7]([OH:9])=[O:8])[C:3]([OH:11])=[O:10] |f:5.6|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.301 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-]
|
Name
|
rhodium cyclooctadiene
|
Quantity
|
8.8 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=CCCCC1.[Rh]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added 20 ml of an aqueous solution of 1N-NaOH
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble matter
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
From the ethereal extract
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |